5-Chloro-3-methylpyridin-2-ol: A Comprehensive Technical Guide for Drug Discovery Professionals
5-Chloro-3-methylpyridin-2-ol: A Comprehensive Technical Guide for Drug Discovery Professionals
This technical guide offers an in-depth exploration of 5-Chloro-3-methylpyridin-2-ol, a pivotal heterocyclic building block for researchers, scientists, and professionals engaged in drug development. This document provides a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and applications, grounding all information in established scientific principles and authoritative sources.
Introduction: The Strategic Importance of Substituted Pyridinones
5-Chloro-3-methylpyridin-2-ol, also known by its tautomeric name 5-chloro-3-methyl-2(1H)-pyridinone, is a halogenated and alkyl-substituted pyridinone derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and approved pharmaceuticals. The specific arrangement of the chloro, methyl, and hydroxyl/oxo functionalities on the pyridine ring imparts a unique electronic and steric profile, making it a versatile synthon for the elaboration of complex molecular architectures. Its strategic importance lies in its ability to serve as a precursor for a variety of chemical transformations, enabling the synthesis of novel compounds for therapeutic evaluation.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of 5-Chloro-3-methylpyridin-2-ol is fundamental to its effective use in a laboratory and developmental setting. These properties dictate its solubility in various solvent systems, its behavior in reaction mixtures, and provide insights into its potential pharmacokinetic profile.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| IUPAC Name | 5-chloro-3-methylpyridin-2-ol | |
| CAS Number | 58498-61-6 | [1] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 162-163 °C | [2] |
| Boiling Point | 279.6 ± 40.0 °C (Predicted) | [2] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 10.55 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in methanol. Generally, hydroxypyridines are sparingly soluble in non-polar solvents and more soluble in polar solvents. |
Table 1: Physicochemical Data for 5-Chloro-3-methylpyridin-2-ol
Synthesis and Purification: A Practical Approach
The synthesis of 5-Chloro-3-methylpyridin-2-ol can be achieved through a multi-step sequence starting from readily available precursors. A representative synthetic approach is outlined below.
Proposed Synthetic Pathway
A common strategy for the synthesis of substituted pyridinones involves the construction of a dihydropyridinone intermediate followed by functional group manipulations.
Figure 1: Proposed synthetic pathway to 5-Chloro-3-methylpyridin-2-ol. This pathway involves the initial formation of a dihydropyridinone ring, followed by chlorination and subsequent dehydrohalogenation to yield the target aromatic pyridinone.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methodologies for the synthesis of related compounds[3][4].
Step 1: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone
-
Condense propionaldehyde with an acrylic ester (e.g., methyl acrylate) in the presence of a suitable catalyst to form a 4-formylpentanoate ester.
-
React the resulting ester with a source of ammonia (e.g., ammonium hydroxide) to facilitate cyclization and formation of 5-methyl-3,4-dihydro-2(1H)-pyridone.
-
Purify the product by distillation or recrystallization.
Step 2: Synthesis of 5-Chloro-3-methylpyridin-2-ol
-
Dissolve 5-methyl-3,4-dihydro-2(1H)-pyridone in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, while maintaining the reaction temperature, typically between 50-60°C[4]. This step is expected to form a dichloro-piperidinone intermediate.
-
The intermediate is then subjected to dehydrohalogenation, which can often be achieved by heating, to furnish the aromatic 5-Chloro-3-methylpyridin-2-ol[3][4].
-
The final product can be purified by recrystallization from an appropriate solvent.
Self-Validation and Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to assess purity. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with the reported value.
Chemical Reactivity and Tautomerism
The chemical behavior of 5-Chloro-3-methylpyridin-2-ol is governed by the interplay of its functional groups and the aromatic pyridine ring.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A key feature of 2-hydroxypyridines is their existence in equilibrium with their corresponding 2-pyridone tautomer. This equilibrium is influenced by the solvent and the electronic nature of other substituents on the ring.[5][6][7][8]
Figure 2: Tautomeric equilibrium of 5-Chloro-3-methylpyridin-2-ol. The compound exists as an equilibrium mixture of the hydroxypyridine (enol) and pyridinone (keto) forms.
In the solid state and in polar solvents, the pyridone form is generally favored due to its greater polarity and ability to form hydrogen-bonded dimers.[7] The pyridone tautomer possesses an amide-like character, which influences its reactivity.
Key Reactions
-
N-Alkylation and N-Arylation: The nitrogen atom in the pyridone tautomer can be alkylated or arylated under basic conditions.
-
O-Alkylation and O-Acylation: The oxygen atom of the hydroxypyridine tautomer can undergo alkylation or acylation.
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.
-
Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 5-position. This is a particularly valuable transformation in drug discovery for generating molecular diversity.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl/oxo and methyl groups. The NH proton of the pyridone tautomer would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the pyridone tautomer would be expected to resonate at a significantly downfield chemical shift (typically >160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the O-H stretch of the hydroxypyridine tautomer and the N-H stretch of the pyridone tautomer. A strong absorption band around 1650 cm⁻¹ would be indicative of the C=O stretch of the pyridone form.
Applications in Drug Discovery
5-Chloro-3-methylpyridin-2-ol is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated by the incorporation of structurally similar building blocks into a variety of drug candidates. Pyridine and pyridinone motifs are present in numerous FDA-approved drugs.
Role as a Versatile Scaffold
The reactivity of the chloro and hydroxyl/oxo groups, coupled with the potential for substitution on the pyridine ring, allows for the elaboration of this scaffold in multiple directions.
Figure 3: Application of 5-Chloro-3-methylpyridin-2-ol in generating molecular diversity for drug discovery. The various reactive sites on the molecule allow for its elaboration into libraries of novel compounds for biological screening and lead optimization.
For example, the related compound 5-chloro-3-methylpyridin-2-amine is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9] Similarly, other substituted pyridines are key components in the development of drugs for a range of conditions, including cardiovascular diseases.[10]
Safety and Handling
As with all chemical reagents, appropriate safety precautions must be observed when handling 5-Chloro-3-methylpyridin-2-ol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-3-methylpyridin-2-ol is a strategically important building block in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, predictable reactivity, and the crucial aspect of tautomerism make it a versatile platform for the synthesis of novel and diverse chemical entities. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in the development of the next generation of therapeutics.
References
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]
-
Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]
-
Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. ACS Publications. [Link]
-
2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
-
5-Chloro-3-methylpyridin-2-ol. Doron Scientific. [Link]
- Preparation of 2-chloro-5-methylpyridine.
- Preparation of 2-chloro-5-methylpyridine.
-
Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Ningbo Inno Pharmchem Co., Ltd. [Link]
Sources
- 1. doronscientific.com [doronscientific.com]
- 2. 5-CHLORO-2-HYDROXY-3-METHYLPYRIDINE | 58498-61-6 [amp.chemicalbook.com]
- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
